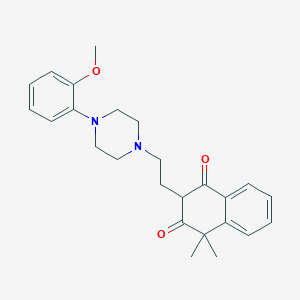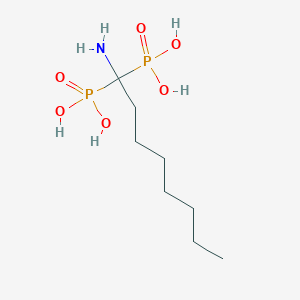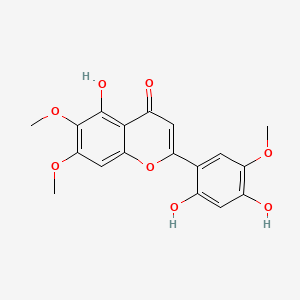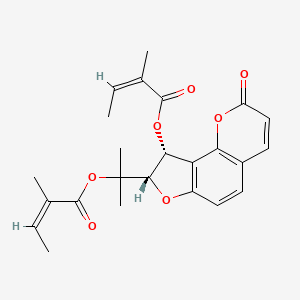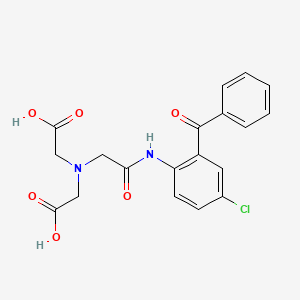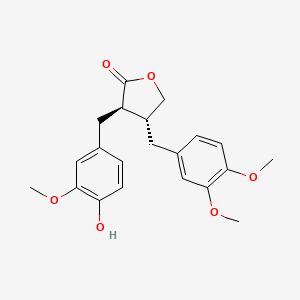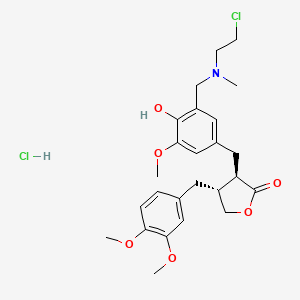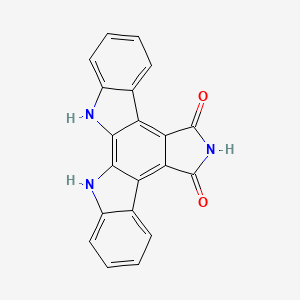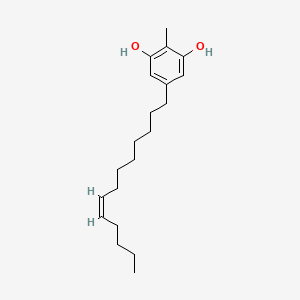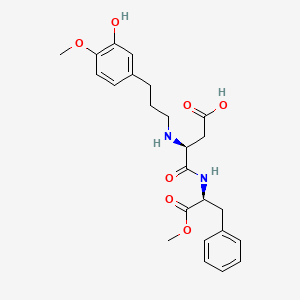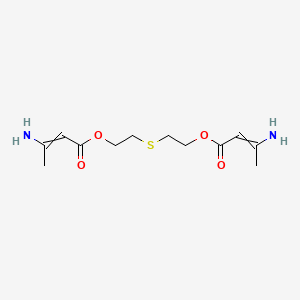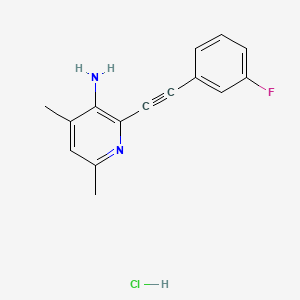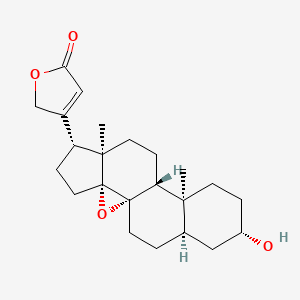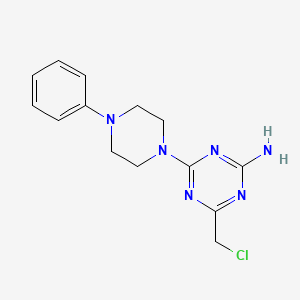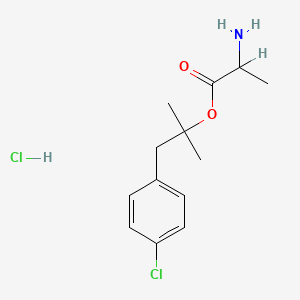
Alaproclate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is then acylated with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield Alaproclate .Molecular Structure Analysis
The molecular formula of Alaproclate hydrochloride is C13H19Cl2NO2 . The InChI key is OPAKSOWFKIUFNP-UHFFFAOYSA-N . The molecular weight is 292.20 g/mol .Chemical Reactions Analysis
Alaproclate hydrochloride is a potent, selective serotonin uptake inhibitor. It also acts as a potent, reversible, and noncompetitive NMDA receptor antagonist .Physical And Chemical Properties Analysis
Alaproclate hydrochloride is a crystalline solid that is white in color . It is soluble in water .Aplicaciones Científicas De Investigación
Selective Inhibition of 5-Hydroxytryptamine Uptake
Alaproclate hydrochloride has been studied for its potential as a selective inhibitor of 5-hydroxytryptamine (serotonin) uptake. It has shown promise in blocking the serotonin uptake, which is a critical pathway in treating depressive disorders (Lindberg et al., 1978).
Antidepressant Properties
Research has indicated that Alaproclate hydrochloride exhibits properties of an antidepressant. This is attributed to its role in selectively inhibiting the neuronal uptake of serotonin, a neurotransmitter associated with mood regulation (Bengtsson et al., 1985).
Interaction with NMDA Receptor
Alaproclate hydrochloride has been found to act as a potent, reversible, and noncompetitive antagonist of the NMDA receptor coupled ion flow. This suggests its potential use in neurological applications, particularly in modulating synaptic transmission and plasticity (Wilkinson et al., 1994).
Effects on Neuronal Excitability
Studies have shown that Alaproclate increases the excitability of hippocampal CA1 pyramidal cells and blocks the slow after-hyperpolarization. This indicates its potential role in influencing neuronal excitability and synaptic transmission, which could have implications in various neurological disorders (Hedlund & Andersen, 1989).
Biochemical and Pharmacokinetic Studies
Alaproclate has been the subject of biochemical and pharmacokinetic studies in patients with dementia, including Alzheimer's disease. These studies have explored its absorption, elimination half-life, and pharmacological effects, such as inhibition of serotonin uptake in platelets and reduction of serotonin concentration in blood (Bergman et al., 2004).
Impact on Ion Channels
Research indicates that Alaproclate inhibits potassium currents and thereby enhances muscarinic stimulation in various cell types. This suggests its potential use in studying the mechanisms of cellular responses to neurotransmitters and their modulation (Hedlund, 1987).
Safety And Hazards
Alaproclate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKSOWFKIUFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-82-6 (Parent) | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Alaproclate hydrochloride | |
CAS RN |
60719-83-7 | |
| Record name | Alaproclate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALAPROCLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



